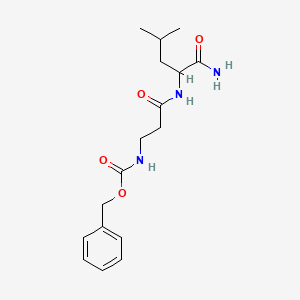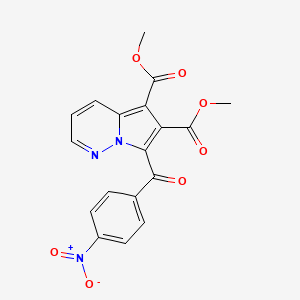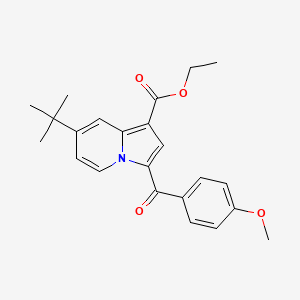
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a hydrazone linkage, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(4-methoxyphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazone derivatives.
Substitution: Compounds with varied functional groups replacing the methoxy group.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The hydrazone linkage can chelate metal ions, inhibiting metalloenzymes and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- N-(4-Methylphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- N-(4-Bromophenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
Uniqueness
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to varied biological activities and applications.
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H16N4O4/c1-27-15-8-6-14(7-9-15)21-18(25)19(26)23-20-11-13-10-12-4-2-3-5-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+ |
InChI Key |
VQIGLIHKGZYLBC-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)



![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)





![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)



